molecular formula C24H22O4 B12519235 Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- CAS No. 698982-45-5

Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-

Cat. No.: B12519235
CAS No.: 698982-45-5
M. Wt: 374.4 g/mol
InChI Key: AGGLJBWQZMRAHF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the systematic name Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-, features two acetyl (ethanone) groups attached to a central 1,3-phenylene core. This core is further bridged via methyleneoxy (-O-CH₂-O-) linkers to two 3-methoxy-4,1-phenylene units. Its molecular formula is C₂₁H₂₄O₆, and it has a molecular weight of 372.41 g/mol .

Synthesis: It is synthesized by reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone with 1,3-dibromopropane in acetonitrile under basic conditions (potassium carbonate). The reaction proceeds via nucleophilic substitution, forming ether linkages between the aromatic rings and the propane bridge .

Applications:
This compound is identified as a process-related substance in the synthesis of Iloperidone, an antipsychotic drug, highlighting its role as a pharmaceutical intermediate .

Properties

CAS No.

698982-45-5

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone

InChI

InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3

InChI Key

AGGLJBWQZMRAHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include bis-ethanone derivatives with variations in linker groups, substituents, and aromatic ring modifications. Selected examples are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Linker Key Features
Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- (Target) C₂₁H₂₄O₆ 372.41 Propane-1,3-diylbis(oxy), methoxy Flexible linker, methoxy groups
1,1'-(1,3-Phenylene)bis-ethanone C₁₀H₁₀O₂ 162.19 None (simple 1,3-phenylene linker) Minimal steric hindrance
Didemethylpseudoaspidin (1,1'-[Methylenebis(2,4-dihydroxy-6-methoxy-3,1-phenylene)]bis-ethanone) C₁₉H₂₀O₈ 376.36 Methylenebis(oxy), dihydroxy, methoxy High polarity, multiple H-bond donors
1,1'-[1,5-Pentanediylbis(oxy(6-hydroxy-4-methoxy-3,1-phenylene))]bis-ethanone C₂₃H₂₈O₈ 390.47 Pentane linker, hydroxy, methoxy Extended linker, enhanced solubility

Key Differences :

  • Linker Flexibility : The propane linker in the target compound increases conformational flexibility compared to rigid methylene or aromatic linkers in analogues.
  • Functional Groups : Methoxy groups reduce reactivity toward electrophilic substitution compared to hydroxy-substituted derivatives.

Physical and Chemical Properties

Property Target Compound 1,1'-(1,3-Phenylene)bis-ethanone Didemethylpseudoaspidin
Melting Point (°C) 121–122 Not reported 232–233
Boiling Point (°C) 527.7 (predicted) 425.70 (at 2 kPa) >300 (decomposes)
Solubility Moderate in acetone Low (non-polar solvents) High (polar solvents due to –OH)
Polarity Moderate (methoxy groups) Low High (multiple –OH groups)

Thermodynamic Stability : The target compound’s propane linker and methoxy groups reduce crystallinity compared to hydroxy-substituted derivatives like Didemethylpseudoaspidin, resulting in a lower melting point.

Biological Activity

Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with the molecular formula C24H22O4C_{24}H_{22}O_{4} and a molecular weight of approximately 374.4 g/mol. This compound features a unique structure characterized by two ethanone groups linked by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) moiety. Its distinctive chemical properties and potential biological activities make it a subject of interest in various fields of research.

The biological activity of Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:

  • Antimicrobial Activity : It has been suggested that the compound can disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.
  • Enzyme Inhibition : The structure allows for potential interactions with various enzymes, leading to inhibition or modulation of their activity.

Research Findings

Recent studies have explored the biological effects of this compound:

  • Cytotoxicity Studies : In vitro assays have indicated that Ethanone derivatives may exhibit low cytotoxicity at certain concentrations. For instance, a related compound showed an IC50 value of approximately 368.2 mg/L against rat brain striatum primary neurons .
  • Antimicrobial Studies : The compound’s ability to inhibit bacterial growth was assessed using standard microbiological techniques. Results indicated significant antimicrobial activity against various strains of bacteria.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Ethanone derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications enhanced antimicrobial potency.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of Ethanone derivatives on human liver cells. The findings revealed that at concentrations below 500 mg/L, the compounds exhibited minimal cytotoxic effects.

Concentration (mg/L) Cell Viability (%)
10095
25090
50070

Comparative Analysis with Similar Compounds

Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Molecular Formula Biological Activity
Ethanone, 1,1'-(1,3-phenylene)bis-C10H10O2Moderate antimicrobial activity
Ethanone, 1,1'-(1,4-phenylenebis(oxy-4,1-phenylene))bis-C22H18O4Lower cytotoxicity
Ethanone derivative with methylene linkagesC24H22O4Enhanced enzyme inhibition

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